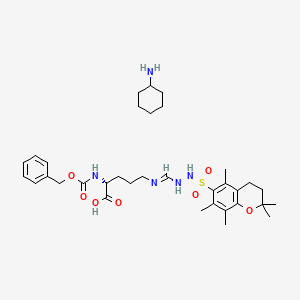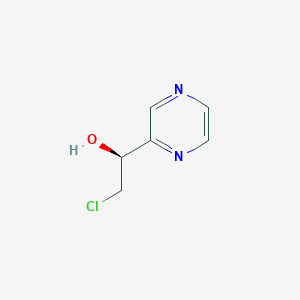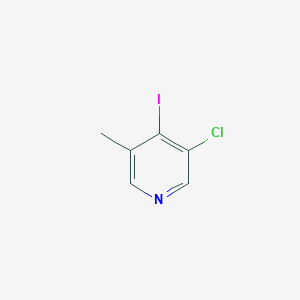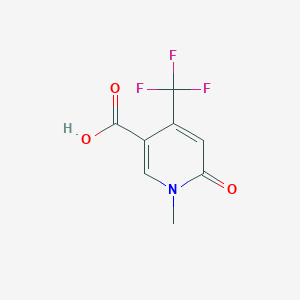
4-Chloro-6-(dimethylamino)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(dimethylamino)pyrimidine-5-carbonitrile is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(dimethylamino)pyrimidine-5-carbonitrile typically involves the reaction of 4-chloro-6-hydroxypyrimidine-5-carbonitrile with dimethylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or dimethylformamide (DMF). The reaction mixture is usually heated to reflux to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and isolation of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed to ensure the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(dimethylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dimethylaminopyrimidines.
Scientific Research Applications
4-Chloro-6-(dimethylamino)pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: Used as a precursor for the synthesis of tyrosine kinase inhibitors, which are important in cancer treatment.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Industrial Applications: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(dimethylamino)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a tyrosine kinase inhibitor, it mimics ATP and binds to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-hydroxypyrimidine-5-carbonitrile
- 4-Chloro-6-methylpyrimidine-5-carbonitrile
- 4-Chloro-6-aminopyrimidine-5-carbonitrile
Uniqueness
4-Chloro-6-(dimethylamino)pyrimidine-5-carbonitrile is unique due to its dimethylamino group, which enhances its solubility and reactivity compared to other similar compounds. This structural feature makes it a valuable intermediate in the synthesis of various bioactive molecules .
Properties
Molecular Formula |
C7H7ClN4 |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
4-chloro-6-(dimethylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H7ClN4/c1-12(2)7-5(3-9)6(8)10-4-11-7/h4H,1-2H3 |
InChI Key |
LPPOUMDFCYJRKR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=NC=N1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one](/img/structure/B13112825.png)



![Imidazo[1,2-d][1,2,4]triazin-2-ol](/img/structure/B13112854.png)


![N-Cyclopentyl-1-(pyrido[2,3-b]pyrazin-7-yl)piperidine-3-carboxamide](/img/structure/B13112878.png)


